![molecular formula C22H16O5 B11159185 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B11159185.png)
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a methoxy group, an oxo group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: This step involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core through a Diels-Alder cycloaddition followed by oxidative aromatization.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification of the chromene derivative with 4-methylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted benzoates or chromenes.
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play roles in various cellular processes.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and oxo groups, along with the benzoate ester, contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H16O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C22H16O5/c1-13-3-5-14(6-4-13)21(23)26-16-8-10-18-17-9-7-15(25-2)11-19(17)22(24)27-20(18)12-16/h3-12H,1-2H3 |
InChI Key |
YUOMQAXAHWMXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
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